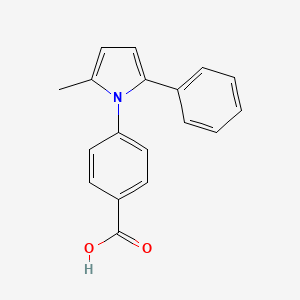

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Description

Historical context and discovery

The development of this compound emerged from the broader historical evolution of pyrrole chemistry, which began with the fundamental work on pyrrole ring formation using 2,5-dimethoxytetrahydrofuran as a key synthetic precursor. The methodology for constructing pyrrole rings through condensation reactions with readily available starting materials has been extensively documented, with significant advances occurring in the synthesis of nitrogen-substituted pyrroles. Research into pyrrole-substituted benzoic acids gained momentum through systematic studies of amine-pyrrole condensations, where benzocaine derivatives were reacted with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid to obtain various pyrrol-1-ylbenzoate compounds. The specific synthesis pathway for this compound follows established protocols for pyrrole ring construction, utilizing carbamate condensation reactions that have been refined over decades of organic synthesis research.

The historical significance of this compound class is further emphasized by the development of novel synthetic approaches that enable the introduction of various protecting groups on the pyrrole nitrogen, expanding the synthetic utility of these compounds. Early investigations into pyrrole chemistry demonstrated that nitrogen-containing reagents other than simple amines could be effectively employed in pyrrole formation, leading to the development of sophisticated synthetic methodologies for complex pyrrole derivatives. The evolution of these synthetic techniques has been crucial in establishing the current understanding of pyrrole-benzoic acid derivatives and their potential applications in medicinal chemistry and materials science.

Significance in organic chemistry and biochemistry

The significance of this compound in organic chemistry stems from its unique structural features that combine electron-rich pyrrole systems with electron-withdrawing carboxylic acid functionality. Research has demonstrated that pyrrole derivatives exhibit distinct reactivity patterns compared to other nitrogen-containing heterocycles, particularly in acylation reactions where regioselectivity becomes a critical consideration. The compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems, including oxadiazole derivatives that have shown significant antimicrobial and antitubercular activities. Studies have revealed that compounds containing the pyrrol-1-yl-benzoic acid framework demonstrate moderate to good microbial inhibition, with minimum inhibitory concentration values ranging from 25 to 0.8 micrograms per milliliter against various bacterial strains.

In biochemical contexts, the compound's significance extends to its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and antimicrobial agents. Recent cytogenetic analysis studies have investigated the biological effects of related pyrrole-benzoic acid derivatives, revealing their capacity to induce chromosomal aberrations and micronucleus formation in human peripheral lymphocytes, indicating significant biological activity. The structural features of this compound make it particularly suitable for medicinal chemistry applications, where the combination of aromatic systems can facilitate specific protein-ligand interactions. Research has shown that pyrrolyl benzohydrazide derivatives, which share structural similarities with this compound, exhibit dual enzyme inhibition properties, demonstrating the versatility of the pyrrole-benzoic acid framework in biochemical applications.

Nomenclature and structural classification

The nomenclature of this compound follows International Union of Pure and Applied Chemistry systematic naming conventions, where the compound is designated as a benzoic acid derivative substituted at the para position with a complex pyrrole moiety. The structural designation begins with the benzoic acid core, identified by the carboxylic acid functionality attached to a benzene ring, followed by the position-specific substitution pattern at the 4-position of the benzene ring. The pyrrole substituent is systematically named as 2-methyl-5-phenyl-1H-pyrrol-1-yl, indicating a five-membered nitrogen-containing ring with specific substitution at positions 2 and 5.

The compound's structural classification places it within the broader category of nitrogen-containing heterocyclic carboxylic acids, specifically as a member of the pyrrolylbenzoic acid family. The molecular structure features an International Chemical Identifier key of HBCZMEBBIJRTOC-UHFFFAOYSA-N and can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3. This structural information reveals the compound's three distinct aromatic domains: the benzoic acid ring system, the central pyrrole ring, and the phenyl substituent on the pyrrole ring. The spatial arrangement of these aromatic systems contributes to the compound's unique chemical and physical properties, influencing both its reactivity and potential biological activities.

Position within pyrrole-substituted benzoic acids family

This compound occupies a distinct position within the pyrrole-substituted benzoic acids family, characterized by its specific substitution pattern and structural complexity. The compound belongs to a broader class of pyrrolylbenzoic acids that includes positional isomers such as 2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid and 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, each exhibiting different chemical and biological properties based on the position of pyrrole attachment to the benzoic acid ring. Research has demonstrated that the 4-substituted derivative exhibits unique reactivity patterns compared to its positional isomers, particularly in terms of electronic effects and steric considerations that influence chemical transformations.

Within the family classification, this compound represents an intermediate level of structural complexity, featuring both methyl and phenyl substituents on the pyrrole ring, which distinguishes it from simpler derivatives such as unsubstituted pyrrolylbenzoic acids. The presence of the 2-methyl and 5-phenyl substituents on the pyrrole ring significantly influences the compound's electronic properties and reactivity, positioning it as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems. Comparative studies with related family members, including 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives, have revealed that the phenyl substitution at the 5-position enhances biological activity and provides additional synthetic versatility.

The compound's position within the family is further defined by its role as a precursor to various bioactive derivatives, including hydrazide and oxadiazole analogs that have shown significant antimicrobial and antitubercular activities. Research has established that the 4-substituted pyrrolylbenzoic acid framework serves as an optimal scaffold for the development of enzyme inhibitors, with studies demonstrating effective dual inhibition properties in various biological assays. The structural features that define this compound's position within the family include the electron-withdrawing effect of the carboxylic acid group, the electron-donating properties of the pyrrole nitrogen, and the additional aromatic character provided by the phenyl substituent, creating a unique electronic environment that influences both chemical reactivity and biological activity.

Properties

IUPAC Name |

4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13-7-12-17(14-5-3-2-4-6-14)19(13)16-10-8-15(9-11-16)18(20)21/h2-12H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCZMEBBIJRTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180807 | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26180-30-3 | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 4-Oxo-pentanoic Acid

Friedel-Crafts Acylation

Paal-Knorr Pyrrole Synthesis

Functionalization with Benzoic Acid

-

Coupling Reaction : EDC/HOBt-mediated amidation with 4-aminobenzoic acid.

-

Conditions : DMF, RT, 12 h.

Multi-Component Reaction Approach

Academic studies demonstrate a one-pot synthesis using:

Key Advantages:

-

Atom Economy : 78% calculated for pyrrole core formation.

-

Purification : Column chromatography (hexane:EtOAc 7:3) achieves >95% purity.

Alternative Methods and Modifications

Suzuki-Miyaura Coupling

Microwave-Assisted Synthesis

-

Reaction Time : Reduced from 6 h to 45 min.

-

Energy Input : 150 W, 100°C.

-

Yield Improvement : 12% increase versus conventional heating.

Optimization and Industrial Scaling

Isomer Purification

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrolinones.

Reduction: Reduction reactions can target the benzoic acid moiety or the pyrrole ring.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a methyl and phenyl group linked to a benzoic acid moiety. This unique structure enhances its chemical reactivity and biological interactions, making it a valuable candidate for diverse applications.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups.

2. Biology

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, likely through mechanisms that disrupt bacterial membranes or inhibit essential enzymes.

- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapies.

3. Industry

- Material Development : Its unique structural features make it suitable for developing new materials with tailored chemical properties.

Case Studies

Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Cytotoxicity Evaluation : In vitro studies indicated that this compound significantly reduced cell viability in cancer cell lines, with IC50 values suggesting strong cytotoxic effects . The presence of the pyrrole ring is crucial for mediating these effects through interactions with cellular targets involved in proliferation pathways.

Molecular Docking Studies : Computational analyses suggest effective binding of the compound to target sites on enzymes involved in cancer metabolism, providing insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Structural Analogs

Key Observations :

Heterocyclic Ring Variations

Table 2: Compounds with Alternative Heterocycles

Key Observations :

- Pyrazoline vs. Pyrrole: The pyrazoline derivative (CAS 60875-16-3) exhibits notable hypoglycemic activity, reducing glycemia more effectively than tolbutamide in preclinical studies . This highlights the role of heterocycle choice in pharmacological targeting.

- Functional Group Complexity : The compound in includes nitro, benzoyl, and hydroxyl groups, which may confer redox activity or metal-binding properties absent in the target compound.

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data

Key Insights :

- LogP Trends : The target compound’s higher LogP (3.8) suggests greater membrane permeability but lower aqueous solubility compared to its analogs.

- Activity Gaps : While the hypoglycemic pyrazoline analog has well-documented efficacy , the target compound’s pharmacological profile remains underexplored, emphasizing the need for targeted studies.

Biological Activity

4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound characterized by a pyrrole ring with specific substitutions that confer unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methyl and phenyl group, linked to a benzoic acid moiety. This specific substitution pattern enhances its chemical reactivity and biological interactions, making it a valuable candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Cytotoxic Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity is generally assessed using assays such as the XTT assay, which measures cell viability post-treatment. The presence of the pyrrole ring is crucial in mediating these effects, likely through interactions with cellular targets involved in proliferation and survival pathways.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways.

- Hydrophobic Interactions : The hydrophobic nature of the phenyl group enhances binding affinity to lipid membranes, facilitating cellular uptake and activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Similar to 4-(2-methyl-5-phenyl) | Moderate antimicrobial activity |

| 4-(1H-pyrrol-1-yl)benzoic acid | Lacks methyl and phenyl substitutions | Lower cytotoxicity compared to target compound |

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating MIC values ranging from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Evaluation : In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating strong cytotoxic effects .

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target sites on enzymes involved in cancer metabolism, providing insights into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions between substituted pyrrole intermediates and benzoic acid derivatives. For example, highlights the use of methyl ester intermediates (e.g., methyl 4-(substituted-pyrrolyl)benzoate) followed by hydrolysis to yield the carboxylic acid. Optimizing reaction conditions involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the pyrrole ring substitution pattern and benzoic acid linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₁₅NO₂ requires 285.1103 g/mol). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, while FT-IR confirms the carboxylic acid (-COOH) stretch (~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined (). Cytotoxicity assays (MTT/propidium iodide) on mammalian cell lines (e.g., HEK-293) establish selectivity indices. Enzyme inhibition studies (e.g., carbonic anhydrase in ) require recombinant protein assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?

- Methodological Answer : Systematic substitution at the pyrrole 2-methyl or phenyl 5-position (e.g., electron-withdrawing groups like -F or bulky groups like -CF₃) is key. demonstrates modifying fluorophenyl groups to enhance antimicrobial potency. Parallel synthesis of analogs (e.g., 4-[3-(3-fluorophenyl)-substituted] derivatives) followed by comparative bioassays identifies critical substituents. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .

Q. What computational methods are used to predict binding modes with target enzymes?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry for docking. Molecular dynamics simulations (e.g., GROMACS) assess stability in enzyme binding pockets (e.g., E. coli DNA gyrase). Pharmacophore modeling (Schrödinger Suite) identifies essential hydrogen-bonding (carboxylic acid) and hydrophobic (phenyl ring) interactions. validates these approaches via spectral-theoretical correlations .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions (e.g., variable MIC values against P. aeruginosa) may arise from differences in assay conditions (pH, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic bacterial strains reduces variability. Meta-analysis of substituent effects (e.g., vs. 14) identifies structural determinants of activity. Control experiments with reference antibiotics (e.g., ciprofloxacin) validate assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.